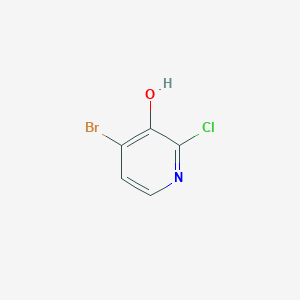

4-Bromo-2-chloropyridin-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTXIVKHTAOHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridinol Chemistry Research

Halogenated pyridinols are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of halogen atoms (like bromine and chlorine) and a hydroxyl group on the pyridine (B92270) ring imparts unique electronic properties and reactivity to these molecules.

Research in this area often focuses on:

Medicinal Chemistry: Halogenated pyridinols are recognized as important scaffolds in drug discovery. The halogen atoms can enhance metabolic stability and facilitate specific interactions with biological targets, such as enzymes and receptors. For instance, various halogenated pyridinol derivatives have been investigated for their potential as kinase inhibitors and antimicrobial agents. The hydroxyl group can improve solubility and provide a key point for hydrogen bonding within biological systems.

Synthetic Intermediates: These compounds serve as versatile building blocks in organic synthesis. The differential reactivity of the halogen substituents allows for selective chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

The specific substitution pattern of 4-Bromo-2-chloropyridin-3-ol, with halogens at the 2 and 4 positions and a hydroxyl group at the 3-position, suggests it could be a valuable, albeit underutilized, intermediate for creating novel compounds with potential biological activity.

Overview of Research Trajectories for the Chemical Compound

A thorough review of scientific databases and patent literature yields no specific research trajectories for 4-Bromo-2-chloropyridin-3-ol. Its existence is primarily documented in the catalogs of chemical suppliers. This indicates that while the compound has likely been synthesized, it has not been the subject of dedicated published research.

Hypothetical research trajectories, based on related compounds, could involve its use as a starting material for:

The synthesis of novel pharmaceutical agents, where the bromo and chloro groups could be selectively displaced to introduce other functional groups.

The development of new agrochemicals, a field where pyridine (B92270) derivatives are common.

Inclusion in materials science research, potentially in the creation of polymers or ligands for metal complexes.

However, without specific studies, these remain speculative avenues for future investigation rather than established research paths.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Chloropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of 4-Bromo-2-chloropyridin-3-ol is anticipated to provide key information about the electronic environment of its protons. The pyridine (B92270) ring protons, influenced by the electron-withdrawing effects of the nitrogen atom, bromine, and chlorine substituents, would likely appear in the aromatic region of the spectrum. The precise chemical shifts (δ) and coupling constants (J) would be dictated by their positions relative to these substituents. The hydroxyl (-OH) proton would present a characteristic signal, the position of which could be influenced by solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom in the pyridine ring. The carbons directly bonded to the electronegative chlorine, bromine, and oxygen atoms would be expected to show distinct downfield shifts. Analysis of both ¹H and ¹³C NMR spectra is crucial for the unambiguous assignment of the substitution pattern on the pyridine ring.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To overcome the limitations of one-dimensional NMR, advanced techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing the connectivity between protons and carbons, confirming the structural assignments made from 1D spectra.

Solid-State NMR (ssNMR) could provide insights into the molecular structure and packing of this compound in its crystalline form. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which are prevalent in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The mass spectrum of this compound would exhibit a distinct molecular ion peak. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic patterns (M, M+2, M+4) arising from the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), which serves as a definitive confirmation of the presence of these halogens. vulcanchem.com

The fragmentation pattern observed in the mass spectrum would provide further structural clues. Cleavage of the C-Br and C-Cl bonds, as well as loss of the hydroxyl group or fragments from the pyridine ring, would result in a series of daughter ions. Analysis of these fragments helps to piece together the molecular structure. For related compounds like 4-bromo-2-chlorophenol, the molecular ion is a prominent feature in the mass spectrum. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.

Vibrational Analysis and Functional Group Identification

The Infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The C-Br and C-Cl stretching vibrations would be expected to appear in the lower frequency region of the spectrum. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range. For similar structures, such as 3-bromo-5-chloro-pyridines, characteristic IR bands have been identified that correspond to the vibrations of the substituted pyridine ring. google.com

Electronic Transitions and Excited State Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the pyridine ring. The positions and intensities of these bands are influenced by the substituents. The hydroxyl group and the halogen atoms, with their lone pairs of electrons, can affect the energy of these transitions. For instance, the electronic spectra of related Schiff bases show absorption bands for π-π* electronic transitions of the aromatic ring and the azomethine band. ukm.my

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While experimental data for this compound is not available, a hypothetical crystal structure can be postulated based on common packing motifs observed in similar small, functionalized heterocyclic molecules.

It is anticipated that this compound would crystallize in a common centrosymmetric space group, such as P2₁/c of the monoclinic system, which is prevalent for organic molecules. This arrangement would allow for efficient packing mediated by the key functional groups present in the molecule. The asymmetric unit would contain a single molecule.

A hypothetical data table for the crystallographic analysis is presented below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₃BrClNO |

| Formula Weight | 208.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 12.45 |

| c (Å) | 8.21 |

| β (°) | 98.5 |

| Volume (ų) | 766.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.805 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound would be primarily governed by strong hydrogen bonding interactions involving the hydroxyl group and the pyridine nitrogen. The most probable and dominant interaction is an intermolecular O—H···N hydrogen bond, which would link adjacent molecules. This type of interaction is a classic and robust supramolecular synthon in pyridine-containing structures.

These hydrogen bonds would likely assemble the molecules into infinite one-dimensional chains extending along one of the crystallographic axes. These chains would then pack into a three-dimensional architecture stabilized by weaker intermolecular forces. These secondary interactions could include weak C—H···O contacts, halogen bonds (e.g., C—Br···O or C—Cl···π), and π–π stacking interactions between adjacent pyridine rings. The offset of the stacked rings would be influenced by the steric hindrance and electrostatic effects of the bulky halogen substituents.

A summary of the primary hypothetical hydrogen bond is provided in the table below.

Interactive Table 2: Hypothetical Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O(1)—H(1)···N(1) | 0.85 | 1.92 | 2.77 | 175.0 |

| (D = donor atom; A = acceptor atom) |

Conformational Analysis

The this compound molecule itself is expected to be largely planar. The pyridine ring is inherently aromatic and thus flat. To maximize electronic conjugation and facilitate the formation of the strong intermolecular O—H···N hydrogen bond, the hydroxyl proton would likely lie in or very close to the plane of the pyridine ring.

Computational and Theoretical Investigations of 4 Bromo 2 Chloropyridin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, with DFT being a prominent method, are foundational in modern chemical research for investigating molecular properties from first principles. nih.govresearchgate.net These calculations can determine optimized geometries, electronic structures, and various other molecular parameters. Studies on related halogenated pyridines and pyridinols frequently employ DFT to understand their properties. acs.orgresearchgate.net

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule, which is key to understanding its stability and reactivity. For instance, DFT calculations on the related compound 5-bromo-2-chloropyridin-3-ol (B1340272) have been noted to map its electronic structure and identify reactive sites. However, specific optimized geometric parameters for 4-bromo-2-chloropyridin-3-ol are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov Detailed computational studies on molecules like 3-bromo-2-hydroxypyridine (B31989) have utilized FMO analysis to determine these energy values and discuss the molecule's stability. researchgate.net For this compound, the specific energy values for HOMO, LUMO, and the associated energy gap have not been documented in available research.

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface indicate regions of varying electron density; typically, red denotes electron-rich (negative potential) areas, which are susceptible to electrophilic attack, while blue indicates electron-poor (positive potential) regions, prone to nucleophilic attack. researchgate.net This analysis, along with calculations of partial atomic charges, provides a detailed picture of the charge distribution. While MEP analysis has been performed for similar compounds like 3-bromo-2-hydroxypyridine, such maps and specific charge distribution data for this compound are not found in the current body of literature. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org The strength of these interactions can be quantified as a stabilization energy (E⁽²⁾), offering deep insights into the molecule's stability. researchgate.net NBO analysis is a standard feature in computational studies of similar heterocyclic compounds, but specific data detailing the hyperconjugative interactions and stabilization energies for this compound are absent from the literature reviewed. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with a solvent or a biological target, such as a protein. ncl.ac.ukresearchgate.net While MD simulations have been applied to various pyridine (B92270) derivatives to understand their behavior in dynamic systems, no published studies were found that specifically report on MD simulations of this compound. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties. nih.gov For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (using methods like GIAO) and Infrared (IR) vibrational frequencies are routinely performed to aid in the interpretation of experimental spectra. researchgate.netmdpi.com These predicted spectra can help confirm a molecule's structure. Although NMR and IR spectra have been experimentally recorded for many related pyridine compounds, and computational predictions have been performed for isomers, the specific predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for this compound are not available in the surveyed scientific papers. rsc.orgchemicalbook.com

Reaction Mechanism Elucidation through Computational Studies

Understanding the precise step-by-step pathway of a chemical reaction is crucial for optimizing conditions and designing new synthetic routes. Computational studies can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For a polysubstituted heterocycle like this compound, key reactions of interest include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with strong electron-withdrawing groups like halogens. The SNAr reaction is a primary pathway for the functionalization of such heterocycles. researchgate.netnih.gov The mechanism typically proceeds in a stepwise fashion, involving the initial attack of a nucleophile on the aromatic ring to form a high-energy intermediate known as a Meisenheimer complex. frontiersin.org This is followed by the departure of the leaving group to restore aromaticity.

For this compound, a nucleophile can attack either the carbon at position 2 (bearing the chloro group) or the carbon at position 4 (bearing the bromo group). Computational modeling can elucidate the preferred pathway by calculating the activation energies (ΔG‡) for both possibilities. wuxiapptec.com

A typical computational workflow would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and the nucleophile), the two possible Meisenheimer intermediates, and the final products.

Transition State Searching: Locating the transition state structures that connect the reactants to each intermediate and the intermediates to the products.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and intermediates, and a first-order saddle point for transition states) and obtaining thermodynamic data.

Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Stille, and Negishi cross-couplings are powerful methods for forming carbon-carbon bonds. nih.gov The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Computational studies on the cross-coupling of this compound would aim to:

Identify the Site of Oxidative Addition: Determine whether the Pd(0) catalyst inserts into the C-Cl or C-Br bond. This step is often rate-determining and dictates the regioselectivity. nih.gov Computational analysis can compare the energy barriers for the oxidative addition at both halogenated positions.

Model the Full Catalytic Cycle: Elucidate the mechanism and energetics of the subsequent transmetalation and reductive elimination steps. sumitomo-chem.co.jp

Analyze Ligand Effects: Investigate how different phosphine (B1218219) ligands on the metal center influence the efficiency and selectivity of the reaction.

These theoretical calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov

Prediction of Reactivity and Selectivity

Beyond elucidating known reactions, computational chemistry is a predictive tool for anticipating the reactivity and selectivity of molecules. nih.gov For this compound, this involves identifying which sites are most susceptible to attack and which leaving group is more likely to be displaced under given conditions.

Reactivity Descriptors from Ground-State Calculations: Several indices calculated from the molecule's ground-state electronic structure can predict its reactivity. These methods are computationally less expensive than calculating full reaction pathways.

Frontier Molecular Orbitals (FMO): In reactions with nucleophiles, the Lowest Unoccupied Molecular Orbital (LUMO) is key. The regions of the molecule where the LUMO has the largest lobes are typically the most electrophilic and thus most susceptible to nucleophilic attack. mdpi.com For this compound, the LUMO is expected to be localized primarily on the pyridine ring, with significant coefficients on the carbon atoms attached to the chlorine and bromine atoms. wuxiapptec.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Regions of positive potential (colored blue) indicate electron-deficient areas that are attractive to nucleophiles, while regions of negative potential (colored red) are nucleophilic.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, allowing for the identification of the most electrophilic and nucleophilic sites.

Predicting Regioselectivity: The primary question of selectivity in a reaction like SNAr on this compound is which halogen is replaced. This is determined by the relative stability of the transition states leading to the substitution at C-2 versus C-4.

DFT calculations can provide a quantitative prediction by comparing the activation energy barriers (ΔE‡ or ΔG‡) for the two competing pathways. mdpi.com The product distribution can be estimated using the Boltzmann distribution, which relates the difference in activation energies to the ratio of the products. A larger energy difference between the two pathways implies higher selectivity. wuxiapptec.com

The table below illustrates how calculated parameters are used to predict regioselectivity in a hypothetical SNAr reaction.

| Parameter | Attack at C-2 (Cl displacement) | Attack at C-4 (Br displacement) | Predicted Outcome |

| LUMO Coefficient | Higher | Lower | C-2 is more electrophilic |

| Calculated ΔG‡ | Lower | Higher | Substitution at C-2 is kinetically favored |

| Predicted Major Product | 4-Bromo-2-(nucleophile)pyridin-3-ol | 2-Chloro-4-(nucleophile)pyridin-3-ol | Product from C-2 substitution |

This table is illustrative. Actual outcomes depend on the specific nucleophile, solvent, and reaction conditions, which would be modeled in a detailed computational study.

In cross-coupling reactions, selectivity is often governed by the relative ease of breaking the carbon-halogen bonds during the oxidative addition step. The weaker C-Br bond is generally more reactive than the stronger C-Cl bond in oxidative addition reactions.

| Bond | Typical Bond Dissociation Energy (kcal/mol) | Predicted Reactivity in Oxidative Addition |

| C-Cl (Aryl) | ~96 | Less reactive |

| C-Br (Aryl) | ~81 | More reactive |

This intrinsic difference suggests that palladium-catalyzed cross-coupling reactions on this compound would likely occur selectively at the C-4 position. However, the catalyst, ligands, and reaction conditions can all influence this outcome, making computational validation essential for reliable prediction. rsc.org

Applications in Advanced Organic Synthesis Utilizing 4 Bromo 2 Chloropyridin 3 Ol

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as a key intermediate is defined by its ability to be readily converted into more complex, high-value molecules. While specific, large-scale applications of 4-Bromo-2-chloropyridin-3-ol in the synthesis of named complex organic molecules are not widely reported in dedicated studies, the reactivity of its constituent functional groups points to its significant potential. The presence of both a bromine and a chlorine atom allows for selective and sequential reactions, a highly desirable feature in multi-step synthesis.

For instance, the isomeric compound, 5-Bromo-2-chloropyridin-3-ol (B1340272), has been documented as a crucial intermediate in the synthesis of Vadadustat, a drug developed for the treatment of anemia associated with chronic kidney disease. nih.gov This analogue highlights the value of the bromo-chloro-hydroxypyridine scaffold in constructing intricate pharmaceutical compounds. The synthetic routes to such molecules often involve a series of cross-coupling and substitution reactions where the halogen atoms serve as handles for introducing new carbon-carbon and carbon-heteroatom bonds.

The hydroxyl group in this compound can also play a critical role, either by directing the regioselectivity of subsequent reactions or by being converted to other functional groups. It can be alkylated, acylated, or transformed into a leaving group to facilitate further modifications of the pyridine (B92270) ring.

Precursor for Diverse Heterocyclic Systems

Poly-substituted pyridines like this compound are foundational starting materials for the construction of a wide variety of fused and linked heterocyclic systems. The reactivity of the halogen substituents is key to this versatility. Through transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations, the bromine and chlorine atoms can be replaced with a vast array of other cyclic and acyclic fragments.

For example, the reaction of a bromo-chloropyridine derivative with a boronic acid (Suzuki-Miyaura coupling) can lead to the formation of biaryl or heteroaryl-pyridine structures, which are common motifs in biologically active molecules. Similarly, reaction with organostannanes (Stille coupling) or amines (Buchwald-Hartwig amination) can introduce further diversity. The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited to achieve selective, stepwise functionalization.

Furthermore, the existing pyridine ring can act as a scaffold upon which another ring is annulated. For instance, intramolecular cyclization reactions involving substituents introduced at the halogen positions can lead to the formation of fused bicyclic systems such as furopyridines, thienopyridines, or pyrrolopyridines. While specific examples starting from this compound are not prevalent in the literature, the general strategies for the synthesis of such fused heterocycles from halopyridines are well-established. patsnap.com

Synthesis of Polyfunctionalized Pyridine Derivatives

The term "polyfunctionalized" refers to molecules bearing multiple, distinct functional groups. This compound is inherently a polyfunctionalized pyridine, and its utility lies in its capacity to serve as a template for the synthesis of even more complexly substituted pyridines. The strategic manipulation of its three existing functional groups allows for the introduction of additional functionalities in a controlled manner.

The development of methods for the regioselective functionalization of pyridine rings is an active area of research. vulcanchem.com For a molecule like this compound, a hypothetical synthetic sequence could involve:

Selective reaction at the more reactive halogen: Typically, a C-Br bond is more reactive than a C-Cl bond in many cross-coupling reactions. This would allow for the introduction of a substituent at the 4-position.

Modification of the hydroxyl group: The -OH group could be protected, converted to a triflate for further cross-coupling, or used to direct a subsequent reaction.

Reaction at the remaining halogen: The chloro group at the 2-position could then be targeted for a different transformation.

This stepwise approach would allow for the synthesis of pyridines with three or more different substituents, each introduced with high regioselectivity. Such highly substituted pyridines are valuable as building blocks in medicinal chemistry and materials science, where the precise arrangement of functional groups can fine-tune the biological activity or physical properties of the final product. researchgate.net

Application in Chiral Synthesis and Asymmetric Catalysis

The application of a compound in chiral synthesis or as a ligand in asymmetric catalysis typically requires the presence of a chiral center or the ability to be readily converted into a chiral molecule. In its native state, this compound is an achiral molecule.

For it to be applicable in this context, it would generally need to be derivatized to introduce chirality. For example, the hydroxyl group could be reacted with a chiral acid to form a diastereomeric mixture of esters, which could then be separated. Alternatively, the pyridine nitrogen can be a site for coordination to a metal center in a catalyst, and the substituents at the 2, 3, and 4-positions could influence the steric and electronic environment around the metal, thereby influencing the stereochemical outcome of a catalyzed reaction.

However, there is currently no specific information in the scientific literature or patent databases that documents the use of this compound or its direct derivatives as chiral auxiliaries, ligands for asymmetric catalysis, or key intermediates in the asymmetric synthesis of chiral molecules. The development of chiral pyridine-based ligands is an important area of research, but it has largely focused on other pyridine scaffolds. nih.gov

Medicinal Chemistry and Biological Research Applications of 4 Bromo 2 Chloropyridin 3 Ol

Scaffold for Drug Discovery and Development

The pyridine (B92270) ring is a well-established "privileged scaffold" in drug design, found in numerous natural products and synthetic compounds with diverse biological activities. mdpi.com Its derivatives, including chromenopyridines and pyrido[1,2-a]pyrimidin-4-ones, serve as foundational structures for developing new drugs. mdpi.comnih.gov The strategy of "scaffold hopping," which involves replacing a core molecular structure with a different but functionally similar one, has been successfully applied to natural products like flavonoids to create novel pyridopyrimidinone-based anticancer agents. nih.govresearchgate.net This approach can lead to compounds with enhanced biological activity and improved physicochemical properties compared to the original natural product. researchgate.net

Lead Compound Optimization and Analogue Synthesis

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic properties. patsnap.combiobide.com This iterative process aims to enhance efficacy, potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity. patsnap.comdanaher.comresearchgate.net For a scaffold like 4-Bromo-2-chloropyridin-3-OL, optimization would involve the synthesis of a library of analogues.

Chemists systematically alter the lead structure, modifying functional groups to improve interactions with the biological target. biobide.com For instance, the bromine, chlorine, or hydroxyl groups on the this compound ring could be replaced or modified to fine-tune the compound's profile. nih.gov Techniques such as adding nitrogen atoms to aromatic systems can increase metabolic stability and a compound's half-life. The goal is to transform a promising lead into a viable drug candidate suitable for preclinical and clinical development. patsnap.com

Table 1: Key Strategies in Lead Optimization

| Strategy | Objective | Example Techniques |

|---|---|---|

| Enhance Potency | Increase the compound's biological activity at lower concentrations. | Modify functional groups to improve binding affinity with the target. |

| Improve Selectivity | Minimize off-target effects and potential side effects. | Alter the structure to favor binding to the desired target over others. |

| Optimize ADME | Ensure the drug reaches the target in effective concentrations and is cleared appropriately. | Prodrug design, formulation adjustments, modifying solubility and permeability. patsnap.com |

| Reduce Toxicity | Eliminate or minimize adverse effects. | Identify and modify toxicophores within the molecule. |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) analysis is fundamental to lead optimization. It involves systematically studying how changes in a molecule's chemical structure affect its biological activity. patsnap.com By synthesizing and testing a series of related compounds, researchers can identify the key chemical features—pharmacophores—responsible for the desired therapeutic effect. patsnap.com

For derivatives of substituted pyridines, SAR studies have revealed important insights. In a study of 2-amino-4-chloropyridine (B16104) derivatives synthesized as potential antimicrobial agents, the nature and position of substituents on the aromatic rings attached to the core scaffold were found to significantly influence their activity. researchgate.net Compounds featuring electron-withdrawing groups (like nitro) or electron-donating groups (like hydroxyl and methoxy) at specific positions showed enhanced antibacterial and antifungal effects. researchgate.net This indicates that the electronic properties of the substituents are crucial for biological activity. Such studies help build a predictive model for designing more potent and selective compounds based on the this compound scaffold.

Table 2: Example SAR Findings for 2-amino-4-chloropyridine Derivatives

| Compound ID | Substituent Group | Observation |

|---|---|---|

| 3b | 2-hydroxy | Significant antimicrobial activity |

| 3c | 4-hydroxy | Significant antimicrobial activity |

| 3d | 2-nitro | Significant antimicrobial activity |

| 3f | 4-methoxy | Significant antimicrobial activity |

| 3g | 3,4-dimethoxy | Significant antimicrobial activity |

Data sourced from a study on new Schiff bases of 2-amino-4-chloropyridine derivatives. researchgate.net

Molecular Docking and In Silico Screening for Target Interactions

Computational methods are indispensable tools in modern drug discovery for predicting and analyzing how a molecule interacts with its biological target. patsnap.com Molecular docking is a key in silico technique that simulates the binding of a ligand (like a derivative of this compound) to the active site of a target protein. researchgate.netmdpi.com These simulations provide valuable insights into the binding mode, affinity, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

For example, molecular docking studies on cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share structural similarities with the target compound, were used to investigate their binding modes with VEGFR-2 and HER-2 enzymes, two important targets in cancer therapy. mdpi.com The results showed that specific substitutions, such as a 2,4-dichlorophenyl moiety, enhanced binding affinity. mdpi.com Similarly, docking was used to explore the binding of bromo-pyridyl containing azetidinone derivatives to mycobacterial targets. researchgate.net These computational approaches allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process. patsnap.com

Role in Proteomics Research (for related compounds)

Proteomics, the large-scale study of proteins, is increasingly used to understand disease mechanisms and a drug's mode of action. youtube.com Chemical proteomics, a sub-discipline, employs small molecule probes to investigate protein function and identify drug targets within a complex cellular environment. nih.govnih.gov

While direct proteomics research on this compound is not widely documented, studies on related pyridine-based scaffolds highlight the potential of this approach. For instance, an immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to identify over 30 human protein kinases affected by this class of compounds. nih.gov This study revealed that these inhibitors were not limited to tyrosine kinases but also potently inhibited serine/threonine kinases like RICK and p38alpha, linking them to new therapeutic applications in inflammatory responses. nih.gov Such proteomic methods can uncover previously unknown targets for a class of compounds, revealing new therapeutic possibilities and elucidating mechanisms of action or potential off-target effects. nih.govmdpi.com

Development of Novel Therapeutic Agents Targeting Specific Biological Macromolecules

The ultimate goal of utilizing scaffolds like this compound is the development of novel therapeutic agents that can selectively target specific biological macromolecules involved in disease. The versatility of the pyridine core allows for its elaboration into structures that can inhibit a wide range of targets.

Research on related structures has led to the discovery of potent inhibitors for several important drug targets:

Protein Kinases: Pyrido[2,3-d]pyrimidines have been developed as antagonists of protein tyrosine kinases implicated in cancer, including imatinib-resistant BCR-ABL mutants. nih.gov

Topoisomerases: Scaffold-hopping from flavonoids led to the discovery of aryl-pyridopyrimidinones as potent and selective human topoisomerase IIα (hTopoIIα) inhibitors, which are more potent than the established anticancer drug etoposide. nih.gov

VEGFR-2/HER-2: Novel cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of VEGFR-2 and HER-2, key targets in breast cancer. mdpi.com

These examples demonstrate that the strategic modification of pyridine-based scaffolds can yield highly effective and selective therapeutic agents for various diseases, particularly cancer. The specific substitution pattern of this compound provides a unique starting point for designing next-generation inhibitors targeting a range of biological macromolecules.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-chloropyridine |

| Pyrido[2,3-d]pyrimidine |

| 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one |

| 3-aryl-pyrido[1,2-a]pyrimidin-4-one |

| Tetrahydropyrido[4,3-d]pyrimidine |

| Etoposide |

| Imatinib |

Materials Science Research Applications Involving 4 Bromo 2 Chloropyridin 3 Ol

Development of Functional Materials with Specific Properties

There is currently a lack of published research focusing on the synthesis and characterization of functional materials derived from 4-Bromo-2-chloropyridin-3-ol. The development of materials with tailored properties, such as specific electronic, magnetic, or catalytic functions, using this compound as a key component has not been reported in detail.

Investigation of Optoelectronic Properties

Similarly, the optoelectronic properties of this compound have not been a significant subject of investigation in the available scientific literature. Studies on related heterocyclic compounds sometimes explore their potential in areas like organic light-emitting diodes (OLEDs) or as nonlinear optical (NLO) materials. However, specific data on the absorbance, emission, or other photophysical properties of this compound are not available. Research on other, different pyridin-yl derivatives has shown some investigation into their optical properties, but this cannot be directly attributed to this compound.

Integration into Polymer Chemistry or Supramolecular Assemblies

The structure of this compound, featuring hydrogen bond donors and acceptors as well as halogen atoms capable of halogen bonding, suggests its potential for use in supramolecular chemistry. The formation of well-ordered, self-assembled structures is a key aspect of this field. While the general principles of supramolecular assembly are well-established, and other substituted pyridines have been studied in this context, specific examples of supramolecular structures formed with this compound are not documented. Likewise, its use as a monomer or functional additive in polymer chemistry has not been reported.

Patent Landscape and Intellectual Property in Chemical Research on 4 Bromo 2 Chloropyridin 3 Ol

Analysis of Existing Patents Related to the Chemical Compound

While patents specifically claiming the exact molecule 4-Bromo-2-chloropyridin-3-ol are not prominently featured in public databases, an analysis of patents for structurally related pyridine (B92270), pyridinol, and heterocyclic compounds provides significant insight into its potential applications and the areas of innovation where it could be relevant. nih.govnih.gov Chemical companies often file patents that cover not only a final product but also the novel intermediates and manufacturing processes involved. mewburn.comthechemicalengineer.com

The patent landscape for pyridine derivatives is active, with inventions spanning applications in medicine and agriculture. rsc.orggoogleapis.com For instance, patents for related structures often focus on their utility as inhibitors of specific enzymes or as modulators of biological pathways, key areas in modern drug discovery. ebi.ac.uknih.gov A common strategy involves patenting a core scaffold, like a substituted pyridine ring, and then claiming numerous derivatives with varying functional groups to create a broad protective scope. patentpc.com

Patents for fused heterocyclic compounds, which can be synthesized from pyridinol precursors, highlight their use as ion channel modulators for treating cardiovascular diseases and diabetes. nih.govnih.gov Other patents describe pyrrolidine (B122466) derivatives, which can incorporate heterocyclic fragments, as inhibitors of acetyl-CoA carboxylase for applications in treating obesity and related metabolic disorders. google.com These examples underscore the value of substituted pyridines as building blocks for complex, patentable molecules. smolecule.com

Below is a table summarizing representative patents for related chemical structures, illustrating the typical assignees, therapeutic areas, and types of claims.

Table 1: Representative Patents for Structurally Related Pyridine Derivatives

| Patent Number | Assignee | General Application / Claim Focus | Compound Class |

|---|---|---|---|

| US9278954B2 | Boehringer Ingelheim International GmbH | Acetyl-CoA carboxylase inhibitors for treating obesity and type-2 diabetes. google.com | Pyrrolidine Derivatives |

| US9598435B2 | Gilead Sciences, Inc. | Sodium channel inhibitors for cardiovascular diseases and diabetes. nih.gov | Fused Heterocyclic Compounds |

| US8586732B2 | Gilead Sciences, Inc. | Ion channel modulators for treating various disease states. nih.gov | Fused Heterocyclic Compounds |

| EP0243450B1 | Unassigned | Pyridinylureas as plant growth regulants and herbicides. googleapis.com | Pyridinylurea Compounds |

Emerging Patent Trends and Strategic Research Directions

The patent activity surrounding pyridine-based scaffolds points to several emerging trends and strategic research directions. A significant trend is the consistent incorporation of the pyridine nucleus into a wide array of drug candidates due to its versatile reactivity and ability to interact with biological targets. rsc.org Researchers are increasingly focused on designing novel derivatives of foundational heterocycles to develop potent and selective inhibitors for various therapeutic targets. nih.govmdpi.commdpi.comnih.gov

One major research direction is the development of inhibitors for enzymes implicated in diseases like cancer, metabolic disorders, and neurodegenerative conditions. nih.govgoogle.commdpi.com Patents reveal a strategy of modifying the substituents on the pyridine ring to fine-tune the compound's pharmacological properties and secure new intellectual property. google.com For example, the synthesis of various substituted phosphonate (B1237965) derivatives has been pursued to create potent inhibitors of specific neuropeptidases. nih.gov

Another trend is the use of these compounds in material science, where they are explored for creating novel materials with specific electronic or optical properties. smolecule.com The unique arrangement of substituents on the pyridine ring, such as the bromo, chloro, and hydroxyl groups in this compound, can influence these properties. smolecule.com

Furthermore, there is a strategic emphasis on patenting not just the final active pharmaceutical ingredient (API) but also the synthetic pathways and key intermediates. thechemicalengineer.comijsr.net This comprehensive filing strategy creates a more robust patent portfolio that is harder for competitors to circumvent. thechemicalengineer.com The development of new, efficient synthetic methods for creating complex heterocyclic systems is itself a valuable and patentable area of innovation. google.com As automated tools for patent analysis become more sophisticated, researchers can more effectively identify innovation gaps and strategic opportunities in crowded fields like pharmaceutical chemistry. arxiv.org

Intellectual Property Considerations in Drug and Material Development

The development of new drugs and materials based on compounds like this compound is intrinsically linked to intellectual property (IP) considerations. stratagemipm.co.uk A robust IP strategy is crucial for protecting the substantial investment required for research and development and for securing a competitive advantage. niscpr.res.in This involves more than simply filing a patent; it requires aligning the IP strategy with business priorities, market positioning, and the competitive landscape. stratagemipm.co.ukniscpr.res.in

A key consideration is the scope of the patent claims. patentpc.com In chemical inventions, claims can cover the composition of matter (the molecule itself), methods of synthesis, formulations, and methods of use for specific applications. patentpc.com Drafting broad yet defensible claims is essential to provide comprehensive protection and prevent competitors from making minor modifications to circumvent the patent. patentpc.comijsr.net

Managing a patent portfolio across multiple jurisdictions is another critical aspect, as patent laws can differ significantly. stratagemipm.co.uk For instance, methods of therapeutic treatment are patentable in the United States but may be excluded in Europe, requiring tailored filing strategies for different regions. stratagemipm.co.uk International agreements like the Patent Cooperation Treaty (PCT) can streamline the process of filing in multiple countries. ijsr.net

In collaborative research, such as partnerships between academic institutions and private companies, it is vital to establish clear ownership of IP, enforcement provisions, and commercialization rights from the outset. stratagemipm.co.uk Confidentiality agreements are also essential to protect an invention before a patent application is filed, as premature public disclosure can jeopardize future patentability. stratagemipm.co.ukaartipharmalabs.com Ultimately, viewing intellectual property as a core business asset to be strategically managed, rather than just a protective measure, is key to maximizing its value and driving innovation. mewburn.comniscpr.res.in

Future Directions and Emerging Research Opportunities for 4 Bromo 2 Chloropyridin 3 Ol

Addressing Current Challenges in Synthesis and Reactivity

The primary challenge in utilizing 4-Bromo-2-chloropyridin-3-ol lies in achieving controlled, regioselective functionalization. The pyridine (B92270) ring is electron-deficient, and the presence of three distinct functional groups (-OH, -Cl, -Br) presents a complex reactivity profile. Future research must focus on developing synthetic methods that can selectively target one functional site while preserving the others.

Key challenges include:

Regioselective Substitution: The chlorine at the C2 position and the bromine at the C4 position exhibit different reactivities toward nucleophilic substitution. Developing catalytic systems or reaction conditions that can predictably favor substitution at one site over the other is a significant hurdle. nih.gov The general reactivity order for leaving groups in such systems is often -I > -Br ≥ -OTf ≫ -Cl, suggesting the bromine is more labile, but this can be influenced by electronic and steric factors. nih.gov

Protecting Group Strategies: The acidic proton of the hydroxyl group can interfere with many organometallic and base-mediated reactions. Efficient and orthogonal protecting group strategies are needed to mask the -OH group, allowing for selective modification of the halogenated positions, and then be removed under mild conditions.

C-H Functionalization: Direct functionalization of the C5 and C6 positions of the pyridine ring, while challenging, would open up new avenues for creating complex derivatives. researchgate.net Modern methods involving transition-metal catalysis could provide a pathway, but selectivity remains a major issue. researchgate.netnih.gov

Future synthetic strategies will likely involve advanced catalytic methods, such as palladium- or copper-catalyzed cross-coupling reactions, which have shown promise in the selective functionalization of polyhalogenated pyridines. numberanalytics.com

Table 1: Potential Strategies for Selective Functionalization

| Target Site | Potential Reaction Type | Catalyst/Reagent Example | Key Challenge |

| C4-Br | Suzuki or Stille Coupling | Palladium complexes with specialized ligands | Achieving selectivity over C2-Cl substitution. nih.gov |

| C2-Cl | Buchwald-Hartwig Amination | Palladium with phosphine (B1218219) ligands | Higher activation energy compared to C-Br bond. acs.org |

| C3-OH | Etherification (Williamson) | Base (e.g., NaH) + Alkyl Halide | Potential for side reactions if halogens are not inert. |

| C5-H / C6-H | Directed C-H Activation | Rhodium or Iridium catalysts | Directing group strategy and regiocontrol. nih.gov |

Exploration of Novel Biological Targets and Mechanisms

The pyridin-3-ol scaffold is a recognized pharmacophore present in various biologically active molecules. researchgate.net The specific substitution pattern of this compound, with its halogen atoms providing potential interaction points, makes it an attractive starting point for drug discovery programs. nih.gov

Future research should explore its potential against a range of biological targets:

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds within the ATP-binding pocket of the enzyme. The pyridin-3-ol moiety could act as a hinge-binder, while the halo-substituents could be modified to occupy hydrophobic pockets and improve selectivity. Pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, are known to target various kinases. mdpi.comencyclopedia.pub

Metalloenzyme Inhibition: The nitrogen and hydroxyl groups can chelate metal ions, suggesting potential as inhibitors for metalloenzymes like carbonic anhydrases or matrix metalloproteinases.

Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties. The specific combination of chloro and bromo substituents could lead to novel mechanisms of action against resistant bacterial or fungal strains. smolecule.comresearchgate.net

DNA/RNA Intercalation: The planar heterocyclic system, particularly when elaborated into larger polycyclic structures, could interact with nucleic acids. Imidazo[4,5-b]pyridine derivatives have shown the ability to bind DNA and RNA, an activity influenced by their substitution patterns. irb.hr

The mechanism of action will be heavily influenced by the type of halogen substitution. acs.org Studies on similar compounds have shown that halogen identity significantly affects cytotoxicity and genotoxicity. acs.org

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Rationale for Targeting | Example of Related Scaffold |

| Protein Kinases | Pyridine core acts as a hinge-binding scaffold. encyclopedia.pub | Pyrido[2,3-d]pyrimidines (e.g., Palbociclib) mdpi.com |

| Topoisomerases | Hydroxylated benzofuro[3,2-b]pyridines show selective inhibition. nih.gov | Benzofuro[3,2-b]pyridin-7-ols nih.gov |

| Microbial Enzymes | Halogenated heterocycles often possess antimicrobial activity. smolecule.com | 3-Hydroxypyridine derivatives researchgate.net |

| Nucleic Acids | Planar, fused ring systems can intercalate into DNA/RNA. irb.hr | Imidazo[4,5-b]pyridines irb.hr |

Development of Sustainable and Environmentally Friendly Synthesis Methods

Traditional methods for synthesizing highly functionalized pyridines can involve harsh conditions, stoichiometric reagents, and environmentally harmful solvents. ijpsonline.com A key future direction is the development of "green" synthetic routes. nih.gov

Emerging sustainable approaches could include:

Multicomponent Reactions (MCRs): Designing a one-pot reaction where simpler precursors combine to form the this compound core or its derivatives would significantly improve efficiency and reduce waste. bohrium.com MCRs are recognized as a crucial green tool in organic synthesis. bohrium.com

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, reaction control, and scalability while often reducing reaction times and energy consumption compared to batch processing.

Biocatalysis: The use of enzymes to perform specific transformations, such as selective halogenation or hydroxylation, offers a highly sustainable and selective alternative to traditional chemical methods. numberanalytics.com Biocatalytic methods are being explored as an environmentally friendly option for pyridine synthesis. numberanalytics.com

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields, contributing to a more energy-efficient process. nih.govnih.gov It is recognized as a tool in green chemistry. nih.gov

Table 3: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Parameter | Conventional Method (Hypothetical) | Green Chemistry Alternative |

| Strategy | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reaction (MCR) bohrium.com |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol, or solvent-free conditions nih.govorganic-chemistry.org |

| Catalyst | Stoichiometric heavy metal reagents | Reusable solid catalysts (e.g., Montmorillonite K-10) nih.gov |

| Energy | Prolonged heating under reflux | Microwave irradiation or ambient temperature nih.gov |

| Atom Economy | Low, due to multiple steps and protecting groups | High, as most atoms are incorporated into the final product |

Interdisciplinary Research with Nanoscience, Catalysis, or Analytical Chemistry

The unique electronic and coordination properties of this compound make it a candidate for interdisciplinary applications beyond biology.

Nanoscience: The compound could serve as a functional ligand for stabilizing metal nanoparticles. The pyridine nitrogen and hydroxyl oxygen can coordinate to the nanoparticle surface, while the bromo and chloro groups can be used as handles for further functionalization or to tune the electronic properties of the nanomaterial.

Catalysis: Pyridinol-based ligands have been successfully used in transition metal catalysis, particularly for reactions involving small molecule activation like CO2 reduction. rsc.orgsci-hub.se The specific electronic properties conferred by the bromo and chloro substituents could be used to fine-tune the activity and selectivity of metal complexes. rsc.org For example, pyridinol ligands combined with N-heterocyclic carbenes (NHCs) have created robust catalysts. nih.gov

Analytical Chemistry: The molecule could be developed into a chemical sensor. The hydroxyl group's fluorescence or the coordination sites could be engineered to selectively bind to specific metal ions or anions, leading to a detectable spectroscopic change (e.g., colorimetric or fluorometric response). Substituted pyridines are already explored for applications as chemosensors. nih.gov

Expanding the Scope of Applications in Emerging Fields

Beyond the areas already discussed, derivatives of this compound could find applications in several emerging fields.

Materials Science: As a monomer, it could be polymerized to create functional polymers with tailored properties such as flame retardancy (due to the halogens), thermal stability, or specific optical properties. Interdisciplinary research centers in polymer science often bridge chemistry with materials applications. wikipedia.org

Agrochemicals: The pyridine core is a common feature in many herbicides and pesticides. numberanalytics.com Systematic modification of the this compound structure could lead to the discovery of new agrochemicals with novel modes of action, potentially helping to combat resistance in weeds and pests.

Organic Electronics: Polysubstituted pyridines are finding use in molecular electronics. nih.gov By derivatizing the scaffold to create extended π-conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The continued exploration of this versatile chemical scaffold promises to yield significant scientific advancements across multiple disciplines, driven by innovations in synthesis, and a deeper understanding of its chemical and biological reactivity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-bromo-2-chloropyridin-3-ol, and how does substitution pattern influence reaction efficiency?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic aromatic substitution. For bromination, a mixed solvent system (e.g., DCM/THF) with a Br₂/FeBr₃ catalyst at 0–5°C yields higher regioselectivity . Chlorination can be achieved via SOCl₂ in DMF, with reaction time optimized to 4–6 hours to minimize byproducts. Substitution at the 3-OH position requires protection/deprotection strategies (e.g., silylation) to prevent undesired side reactions.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate) to assess purity (>98% by area normalization).

- NMR (¹H and ¹³C in DMSO-d₆): Key peaks include δ 8.2 ppm (C4-H), δ 7.8 ppm (C6-H), and δ 10.5 ppm (OH, broad singlet) .

- Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 222.9 (Br/Cl isotopic pattern confirms substitution).

Q. What are the common challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : The compound’s polarity and hydroxyl group increase adsorption on silica, complicating column chromatography. Solutions include:

- Gradient elution (hexane → ethyl acetate with 5% methanol) to improve separation.

- Preparative TLC for small-scale purification using silica GF254 plates.

- Recrystallization from ethanol/water (3:1 v/v) at −20°C yields needle-like crystals with >95% purity .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl at C2 directs electrophilic substitution to C5/C6, while Br at C4 enhances stability for Suzuki-Miyaura couplings. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and aryl boronic acids in dioxane/H₂O (3:1) at 80°C for 12 hours. Yields range from 65–85% depending on steric hindrance .

- Contradiction Note : Competing dehalogenation may occur with bulky ligands (e.g., XPhos), requiring optimization of ligand-to-metal ratios .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Solutions include:

- Variable Temperature NMR (25–80°C) to identify dynamic equilibria.

- DFT Calculations (B3LYP/6-31G**) to model tautomeric forms and compare with experimental shifts .

- High-Resolution MS (HRMS) to distinguish isotopic clusters from impurities.

Q. How does this compound compare to analogs (e.g., 5-bromo-3-chloropyridin-2-ol) in bioactivity studies?

- Methodological Answer : A comparative study using a similarity index (Table 1) reveals distinct biological profiles:

Q. What retrosynthetic approaches are viable for generating this compound from simpler precursors?

- Methodological Answer : AI-driven retrosynthesis (e.g., Reaxys/Pistachio models) suggests:

- Route 1 : Bromination of 2-chloropyridin-3-ol using NBS in CCl₄ (65% yield).

- Route 2 : Chlorination of 4-bromopyridin-3-ol with POCl₃/PCl₅ (requires strict anhydrous conditions, 55% yield).

- Trade-off : Route 1 avoids harsh reagents but has lower scalability; Route 2 is faster but generates acidic waste .

Data Contradiction and Validation

Q. How can researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability assays in HCl (0.1–1 M) at 25°C show:

- pH 2–3 : Compound degrades <5% over 24 hours.

- pH < 2 : Rapid hydrolysis to 3-hydroxypyridine derivatives (t₁/₂ = 2 hours).

Contradictions arise from inconsistent pH monitoring; use buffered solutions (e.g., citrate-phosphate) for reproducible results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.